molecular formula C13H12O3 B158306 Euparin CAS No. 532-48-9

Euparin

Cat. No.: B158306
CAS No.: 532-48-9
M. Wt: 216.23 g/mol
InChI Key: OPUFDNZTKHPZHM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Euparin interacts with various biomolecules in the body. It has been found to increase the contents of monoamine neurotransmitter and decrease monoamine oxidase and reactive oxygen species (ROS) levels in the brain of depression mice . This suggests that this compound plays a significant role in biochemical reactions involving these molecules.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It reduces depression-like behavior in mice, suggesting an influence on cell function . This compound also impacts cell signaling pathways, specifically the SAT1/NMDAR2B/BDNF signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It restores the Chronic Unpredictable Mild Stress (CUMS)-induced decrease of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N -methyl-D-aspartate receptor subtype 2B (NMDAR2B) and brain derived neurotrophic factor (BDNF) expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been found to reduce depression-like behavior in mice, suggesting that it has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound at doses of 8, 16, and 32 mg/kg reduced depression-like behavior in mice compared with the model group .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and ROS levels in the brain of depression mice .

Chemical Reactions Analysis

Types of Reactions

Euparin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction of this compound can yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the three-component reaction of this compound with an aldehyde and dialkyl acetylenedicarboxylate yields chromene derivatives .

Properties

IUPAC Name

1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUFDNZTKHPZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201256
Record name Euparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-48-9
Record name Euparin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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